O-Methylthreonine-Containing Angiotensin II Antagonist Achieves pA₂ 9.50 vs. 7.22–8.78 for Other Amino Acid Substitutions
In a controlled head-to-head comparison, angiotensin II analogues incorporating O-methylthreonine at position 5 and/or 8 were evaluated alongside analogues containing α-methylalanine, threonine, or sarcosine. [1-Sar,5-O-MeThr,8-Ile]-Ang II and [1-Sar,5-O-MeThr,8-O-MeThr]-Ang II each exhibited a pA₂ of 9.50 on rabbit aortic strips, whereas comparator analogues [1-Sar,8-α-MeAla]-Ang II (pA₂ 8.70), [1-α-MeAla,8-α-MeAla]-Ang II (pA₂ 7.22), and [1-Sar,2-Sar,8-Thr]-Ang II (pA₂ 8.78) were markedly less potent [1].
| Evidence Dimension | In vitro angiotensin II receptor antagonism potency (pA₂) |
|---|---|
| Target Compound Data | [1-Sar,5-O-MeThr,8-Ile]-Ang II: pA₂ = 9.50; [1-Sar,5-O-MeThr,8-O-MeThr]-Ang II: pA₂ = 9.50 |
| Comparator Or Baseline | [1-Sar,8-α-MeAla]-Ang II: pA₂ = 8.70; [1-α-MeAla,8-α-MeAla]-Ang II: pA₂ = 7.22; [1-Sar,2-Sar,8-Thr]-Ang II: pA₂ = 8.78 |
| Quantified Difference | ΔpA₂ up to +2.28 (≈190‑fold difference in antagonism potency) |
| Conditions | Rabbit aortic strip assay; values reported as pA₂ (negative log of antagonist concentration producing a 2‑fold shift in agonist dose–response curve) |
Why This Matters
This demonstrates that the O-methylthreonine residue, introduced into peptides via Fmoc-Thr(Me)-OH, can confer up to ~190‑fold greater angiotensin II antagonism compared to alternative amino acid substitutions, directly influencing candidate selection in cardiovascular peptide programs.
- [1] Khosla MC, Muñoz-Ramírez H, Hall MM, Khairallah PA, Bumpus FM. Synthesis of angiotensin II antagonists by incorporating α-methylalanine or O-methylthreonine residues in angiotensin II analogues. J Med Chem. 1977;20(8):1051-1055. PMID: 894674. View Source
